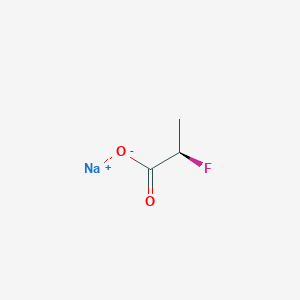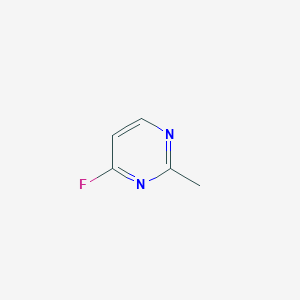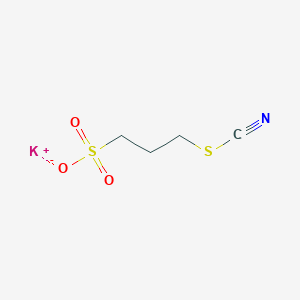
sodium (2R)-2-fluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2R)-2-fluoropropanoate is an organic compound with the molecular formula C3H4FNaO2 It is a sodium salt of (2R)-2-fluoropropanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2R)-2-fluoropropanoate typically involves the fluorination of (2R)-2-hydroxypropanoic acid followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
Fluorination: (2R)-2-hydroxypropanoic acid is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to produce (2R)-2-fluoropropanoic acid.
Neutralization: The resulting (2R)-2-fluoropropanoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The neutralization step is typically carried out in large reactors with precise pH control to ensure complete conversion to the sodium salt.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (2R)-2-fluoropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of (2R)-2-hydroxypropanoate.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution: Formation of (2R)-2-iodopropanoate.
Oxidation: Formation of (2R)-2-oxopropanoate.
Reduction: Formation of (2R)-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Sodium (2R)-2-fluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a metabolic inhibitor in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of sodium (2R)-2-fluoropropanoate involves its interaction with specific molecular targets, such as enzymes. The fluorine atom can form strong interactions with active sites of enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways, making the compound useful in studying enzyme functions and metabolic processes.
Comparación Con Compuestos Similares
Sodium (2S)-2-fluoropropanoate: The enantiomer of sodium (2R)-2-fluoropropanoate, with similar but distinct biological activities.
Sodium (2R)-2-chloropropanoate: A similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and biological properties.
Sodium (2R)-2-bromopropanoate: Another halogenated analog with bromine, used for comparative studies in reactivity and biological effects.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions with biological molecules, making it a valuable tool in research and industrial applications.
Propiedades
IUPAC Name |
sodium;(2R)-2-fluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYHENABJMJFTR-HSHFZTNMSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)






